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molecular formula C10H10N2O B1363270 5-Methoxyquinolin-8-amine CAS No. 30465-68-0

5-Methoxyquinolin-8-amine

Cat. No. B1363270
M. Wt: 174.2 g/mol
InChI Key: MFLLTRMMFHENCM-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 2 general procedure 4, 5-methoxy-8-nitroquinoline 585 (550 mg, 2.69 mmol), SnCl2 (1.53 g, 8.08 mmol), 6N HCl (3 drops) and MeOH (15 ml) for 1.3 h at 70° C. for 4 h gave the title compound (430 mg, 91%) which was used in the next step without further purification.
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
1.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2.Cl[Sn]Cl>Cl.CO>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
COC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1.3 h
Duration
1.3 h
CUSTOM
Type
CUSTOM
Details
at 70° C.
CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=CC=NC2=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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